(5E)-1-ETHYL-5-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE
Description
1-Ethyl-5-{[1-(2-oxo-2-pyrrolidinylethyl)indol-3-yl]methylene}-1,3-dihydropyrimidine-2,4,6-trione is a complex organic compound that belongs to the class of indole derivatives.
Properties
Molecular Formula |
C21H22N4O4 |
|---|---|
Molecular Weight |
394.4g/mol |
IUPAC Name |
(5E)-1-ethyl-5-[[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H22N4O4/c1-2-25-20(28)16(19(27)22-21(25)29)11-14-12-24(17-8-4-3-7-15(14)17)13-18(26)23-9-5-6-10-23/h3-4,7-8,11-12H,2,5-6,9-10,13H2,1H3,(H,22,27,29)/b16-11+ |
InChI Key |
LPDBIOGPMUQNLY-LFIBNONCSA-N |
SMILES |
CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)C(=O)NC1=O |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)/C(=O)NC1=O |
Canonical SMILES |
CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)C(=O)NC1=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Ethyl-5-{[1-(2-oxo-2-pyrrolidinylethyl)indol-3-yl]methylene}-1,3-dihydropyrimidine-2,4,6-trione involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol . This reaction yields the tricyclic indole derivative, which can then be further modified to obtain the desired compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production .
Chemical Reactions Analysis
1-Ethyl-5-{[1-(2-oxo-2-pyrrolidinylethyl)indol-3-yl]methylene}-1,3-dihydropyrimidine-2,4,6-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine hydrate, phthalic anhydride, and malononitrile . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrazine hydrate and phthalic anhydride can yield phthalhydrazide derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antiviral, anti-inflammatory, and anticancer agent . Its diverse biological activities make it a valuable compound for drug discovery and development. Additionally, it is used in the study of molecular mechanisms and pathways involved in various diseases .
Mechanism of Action
The mechanism of action of 1-Ethyl-5-{[1-(2-oxo-2-pyrrolidinylethyl)indol-3-yl]methylene}-1,3-dihydropyrimidine-2,4,6-trione involves its interaction with specific molecular targets and pathways. This compound may exert its effects by inhibiting key enzymes involved in disease progression or by activating specific receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar compounds to 1-Ethyl-5-{[1-(2-oxo-2-pyrrolidinylethyl)indol-3-yl]methylene}-1,3-dihydropyrimidine-2,4,6-trione include other indole derivatives such as indole-3-acetic acid and various indole-2-carboxylate derivatives . These compounds share a common indole nucleus but differ in their substituents and overall structure. The uniqueness of 1-Ethyl-5-{[1-(2-oxo-2-pyrrolidinylethyl)indol-3-yl]methylene}-1,3-dihydropyrimidine-2,4,6-trione lies in its specific combination of functional groups, which confer distinct biological activities and chemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
